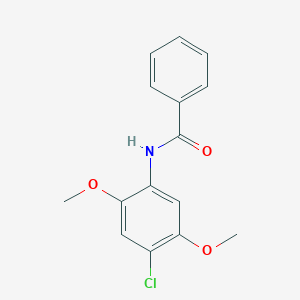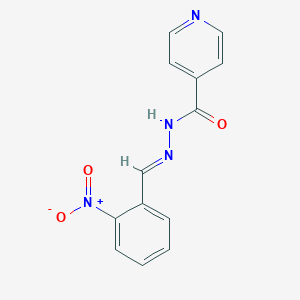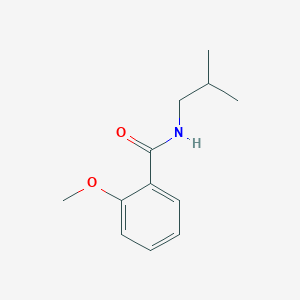![molecular formula C12H11N3O4 B274133 5-[(2-methoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B274133.png)
5-[(2-methoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-methoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MADDT, and it has been synthesized through various methods. The purpose of
Mecanismo De Acción
The mechanism of action of MADDT is not fully understood. However, it has been suggested that MADDT induces apoptosis in cancer cells by activating the caspase pathway. MADDT has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
Biochemical and Physiological Effects:
MADDT has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and exhibit anti-inflammatory properties. MADDT has also been found to inhibit the activity of certain enzymes, which may have implications for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MADDT has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits potent anticancer activity. However, MADDT has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of MADDT. One potential direction is the development of new anticancer drugs based on the structure of MADDT. Another potential direction is the development of new antibiotics based on MADDT's ability to inhibit the growth of bacteria and fungi. Additionally, further research is needed to fully understand the mechanism of action of MADDT and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, MADDT is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It has been synthesized through various methods, and it exhibits potent anticancer activity, inhibits the growth of bacteria and fungi, and exhibits anti-inflammatory properties. MADDT has several advantages for lab experiments, including its ease of synthesis and potent anticancer activity. However, it also has some limitations, including its low solubility in water. There are several future directions for the use of MADDT, including the development of new anticancer drugs and antibiotics based on its structure, and further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Métodos De Síntesis
MADDT has been synthesized through various methods, including the reaction of 2-methoxyaniline with dimethyl acetylenedicarboxylate and triethylamine in the presence of p-toluenesulfonic acid. Another method involves the reaction of 2-methoxyaniline with ethyl acetoacetate in the presence of p-toluenesulfonic acid and acetic anhydride. The yield of MADDT is about 50% in both methods.
Aplicaciones Científicas De Investigación
MADDT has potential applications in various areas of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. MADDT has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, MADDT has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Propiedades
Fórmula molecular |
C12H11N3O4 |
|---|---|
Peso molecular |
261.23 g/mol |
Nombre IUPAC |
5-[(2-methoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H11N3O4/c1-19-9-5-3-2-4-8(9)13-6-7-10(16)14-12(18)15-11(7)17/h2-6,13H,1H3,(H2,14,15,16,17,18) |
Clave InChI |
ZRYFFBXGTPGHCB-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC=CC=C1NC=C2C(=O)NC(=O)NC2=O |
SMILES |
COC1=CC=CC=C1NC=C2C(=O)NC(=O)NC2=O |
SMILES canónico |
COC1=CC=CC=C1NC=C2C(=O)NC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B274054.png)
![N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide](/img/structure/B274057.png)




![3-(1,1-dioxidotetrahydro-3-thienyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B274065.png)
![4-chloro-N'-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethylidene]benzohydrazide](/img/structure/B274072.png)

![3-(2-[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-benzothiazol-3(2H)-yl)-1-propanesulfonate](/img/structure/B274075.png)
![3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B274076.png)